N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea
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Overview
Description
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea is a useful research compound. Its molecular formula is C19H13ClF3N3OS and its molecular weight is 423.84. The purity is usually 95%.
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Scientific Research Applications
Cytokinin Activity
- Phenylurea Derivatives : Certain phenylurea derivatives, including compounds structurally related to N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea, have been shown to exhibit cytokinin activity, surpassing that of adenine derivatives like kinetin, BA, and zeatin. This highlights their potential use in plant physiology and agriculture (Karanov et al., 1992).
Inhibitor Studies
- NF-kappaB and AP-1 Gene Expression Inhibition : Studies on similar compounds have demonstrated their efficacy as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These findings could be significant for developing new therapies for diseases where these factors play a crucial role (Palanki et al., 2000).
Chemical Synthesis and Properties
- Synthesis of Related Derivatives : Research has explored the synthesis of derivatives with structures similar to this compound, indicating the compound's relevance in organic synthesis and the development of novel chemical entities (Bradiaková et al., 2009).
Biological Activities
- Herbicidal Activity : Studies on closely related compounds have shown definite herbicidal activity, which could be relevant for agricultural applications and pest control (Yan et al., 2008).
Material Science Applications
- Polymer Synthesis : Research has demonstrated the use of related trifluoromethyl-containing compounds in the synthesis of novel organic-soluble polyamide-imides (PAIs), highlighting their utility in material science and engineering (Shockravi et al., 2009).
Pesticide Development
- Anti-TMV Activity : Similar compounds have been designed and synthesized with good anti-TMV (tobacco mosaic virus) activity, which is significant for developing new pesticides (Yuan et al., 2011).
Chemosensor Development
- Infrared Chemosensors : Research on analogs of this compound has explored their potential as infrared chemosensors for the recognition of fluoride and acetate anions (Sun et al., 2013).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines and their derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
Trifluoromethylpyridines and their derivatives are known to exhibit a range of biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives can influence various biochemical pathways, depending on their specific structure and the biological system they interact with .
Result of Action
Trifluoromethylpyridines and their derivatives are known to have various effects at the molecular and cellular level, depending on their specific structure and the biological system they interact with .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-1-phenylurea are largely attributed to the presence of the TFMP moiety .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3OS/c20-14-10-12(19(21,22)23)11-24-17(14)28-16-9-5-4-8-15(16)26-18(27)25-13-6-2-1-3-7-13/h1-11H,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKIFBCPVBUJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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